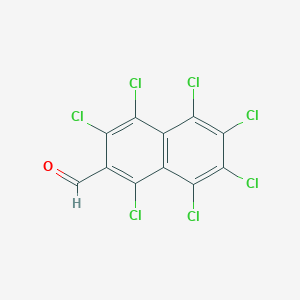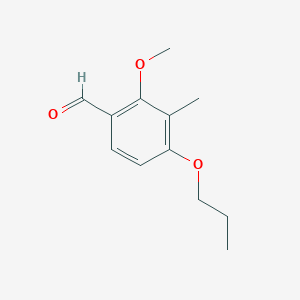![molecular formula C22H26N2O2 B12539821 4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 821782-02-9](/img/structure/B12539821.png)
4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexa-2,5-dien-1-one core with a 1,3,4-oxadiazole ring substituted with a 4-octylphenyl group. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-yliden]cyclohexa-2,5-dien-1-on umfasst in der Regel mehrere Schritte, darunter die Bildung des 1,3,4-Oxadiazolrings und die anschließende Kupplung mit dem Cyclohexa-2,5-dien-1-on-Kern. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Octylbenzoesäure mit Hydrazinhydrat zur Bildung des entsprechenden Hydrazids. Dieses Zwischenprodukt wird dann mit Schwefelkohlenstoff und Kaliumhydroxid cyclisiert, um den 1,3,4-Oxadiazolring zu erhalten. Schließlich wird das Oxadiazolderivat unter geeigneten Bedingungen mit Cyclohexa-2,5-dien-1-on gekoppelt, um die Zielverbindung zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren, um hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Chemische Reaktionsanalyse
Reaktionstypen
4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-yliden]cyclohexa-2,5-dien-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, wodurch ihre Reaktivität und Eigenschaften möglicherweise modifiziert werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten mit unterschiedlichen Eigenschaften führt.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-yliden]cyclohexa-2,5-dien-1-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Forscher untersuchen die Wechselwirkungen der Verbindung mit biologischen Molekülen, um ihr Potenzial als Therapeutikum oder biochemisches Sonde zu verstehen.
Medizin: Die potenziellen pharmakologischen Eigenschaften der Verbindung werden für die Entwicklung neuer Medikamente und Behandlungen untersucht.
Industrie: Die Verbindung wird auf ihre potenzielle Verwendung in der Materialwissenschaft untersucht, einschließlich der Entwicklung von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus von 4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-yliden]cyclohexa-2,5-dien-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden, wodurch deren Aktivität moduliert wird und verschiedene biologische Effekte erzielt werden. Detaillierte Studien zu ihrer Bindungsaffinität, Selektivität und nachgeschalteten Signalwegen sind unerlässlich, um ihren Wirkmechanismus vollständig zu verstehen.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs and treatments.
Industry: The compound is investigated for its potential use in materials science, including the development of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin
- 2,6-Di-tert-butyl-4-(4-methoxybenzyliden)cyclohexa-2,5-dien-1-on
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-on
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-yliden]cyclohexa-2,5-dien-1-on durch sein spezifisches Substitutionsschema und das Vorhandensein der Octylphenylgruppe aus. Diese einzigartige Struktur verleiht besondere chemische und physikalische Eigenschaften, die sie für bestimmte Anwendungen in Forschung und Industrie besonders wertvoll machen.
Eigenschaften
CAS-Nummer |
821782-02-9 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
4-[5-(4-octylphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C22H26N2O2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-23-24-22(26-21)19-13-15-20(25)16-14-19/h9-16,25H,2-8H2,1H3 |
InChI-Schlüssel |
KYJVUEYNSHZTOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








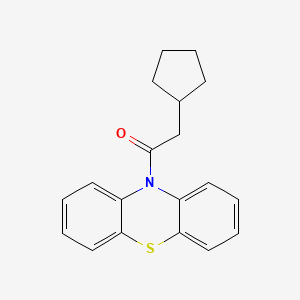
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
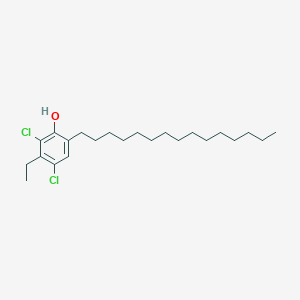
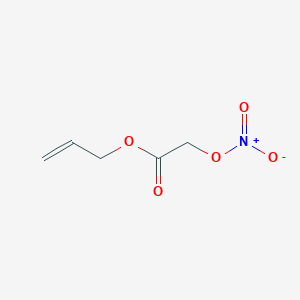
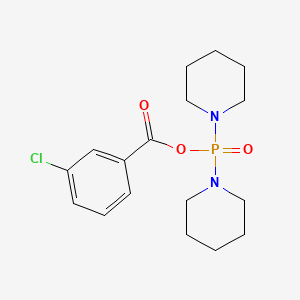
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
